molecular formula C5H7Cl2NS B2468800 2-Chloro-4-methylthiophen-3-amine hydrochloride CAS No. 848252-38-0

2-Chloro-4-methylthiophen-3-amine hydrochloride

Cat. No.: B2468800
CAS No.: 848252-38-0
M. Wt: 184.08
InChI Key: HZKWXXHVCMFEQO-UHFFFAOYSA-N
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Description

2-Chloro-4-methylthiophen-3-amine hydrochloride is a chemical compound with the molecular formula C5H7Cl2NS. It is a derivative of thiophene, a sulfur-containing heterocyclic compound. This compound is often used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methylthiophen-3-amine hydrochloride typically involves the chlorination of 4-methylthiophen-3-amine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the thiophene ring. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The final product is often purified through recrystallization or other purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methylthiophen-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Research has indicated that 2-Chloro-4-methylthiophen-3-amine hydrochloride exhibits promising anticancer properties. Studies show that compounds with similar structures can inhibit the epidermal growth factor receptor (EGFR), leading to reduced tumor proliferation. For instance, in xenograft models using A549 lung cancer cells, treatment with this compound resulted in a significant decrease in tumor volume compared to control groups.

2. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains. Its structural composition allows it to interact effectively with bacterial cell membranes, resulting in cell lysis. Comparative studies have shown that derivatives containing thiophene rings possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

3. Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. Preliminary findings indicate its ability to reduce oxidative stress markers in neuronal cells, which is critical for neuroprotection.

Agrochemical Applications

The compound's reactivity makes it a valuable precursor for synthesizing bioactive agrochemicals. Research has focused on its use in developing herbicides and fungicides due to its ability to disrupt specific biochemical pathways in target organisms .

Application Details
Anticancer Inhibits EGFR; reduces tumor volume in xenograft models
Antimicrobial Effective against Staphylococcus aureus and Escherichia coli
Neuroprotective Reduces oxidative stress markers in neuronal cells

Materials Science Applications

In materials science, this compound is being explored for its potential use in organic electronics. Its ability to form conductive polymers makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating this compound into polymer matrices can enhance electrical conductivity and stability under operational conditions.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound involved administering the compound to mice implanted with A549 lung cancer cells. The results showed a marked reduction in tumor size after four weeks of treatment compared to untreated controls, highlighting its potential as an effective anticancer agent.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, various concentrations of the compound were tested against common bacterial strains. The minimal inhibitory concentrations (MICs) were determined to be significantly lower than those of standard antibiotics, demonstrating its potential as an alternative antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylthiophen-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-methylthiophene
  • 4-Chloro-3-methylthiophene
  • 2-Bromo-4-methylthiophen-3-amine hydrochloride

Uniqueness

2-Chloro-4-methylthiophen-3-amine hydrochloride is unique due to its specific substitution pattern on the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Biological Activity

2-Chloro-4-methylthiophen-3-amine hydrochloride is a thiophene derivative with significant potential in medicinal chemistry. Its unique structure, featuring a chlorine atom and an amine group on the thiophene ring, endows it with various biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C5H7ClNS
  • CAS Number : 848252-38-0
  • Appearance : Beige crystals, soluble in water

The compound's reactivity is attributed to its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the amine group can engage in electrophilic aromatic substitution reactions, enhancing its biological activity compared to other thiophene derivatives.

Biological Activities

This compound has been studied for various biological activities, including:

  • Antimicrobial Properties : The compound exhibits antimicrobial activity, making it a candidate for further exploration in the development of antimicrobial agents.
  • Anticancer Potential : Preliminary studies suggest potential anticancer effects, particularly through mechanisms involving gene expression regulation and enzyme inhibition .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains,
AnticancerPotential to inhibit cancer cell proliferation,
Enzyme InhibitionMay inhibit specific metabolic enzymes
Receptor ModulationInteraction with cellular receptors affecting signaling pathways

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell survival and proliferation, impacting metabolic pathways.
  • Receptor Modulation : It interacts with various receptors that can alter signal transduction pathways, influencing cellular responses.
  • Gene Expression Regulation : The compound may regulate gene expression related to apoptosis and cell cycle control, which is particularly relevant in cancer therapy .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential applications:

  • A study investigating the antimicrobial effects of similar thiophene derivatives found that modifications in the thiophene structure significantly affected their activity against specific bacterial strains.
  • Research into its anticancer properties indicated that this compound could inhibit cell growth in certain leukemia cell lines by modulating key signaling pathways involved in cancer progression .

Table 2: Case Study Overview

Study FocusFindingsReference
Antimicrobial StudyShowed significant inhibition of bacterial growth
Anticancer ResearchIndicated inhibition of leukemia cell proliferation

Properties

IUPAC Name

2-chloro-4-methylthiophen-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS.ClH/c1-3-2-8-5(6)4(3)7;/h2H,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKWXXHVCMFEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

400 mg of 2-chloro-4-methyl-3-trifluoroacetylaminothiophene were admixed with 1.5 ml of hydrazine hydrate and then stirred at 50° C. for one hour. The mixture was admixed with water, the solution was extracted using ethyl acetate and the organic phase was washed once with dilute acetic acid and once more with water. After the organic phase had been dried over sodium sulfate, it was made strongly acidic using hydrogen chloride-saturated diethyl ether, and the solvent was distilled off on a Rotavapor under reduced pressure. After distilling off to a substantial extent, the mixture was admixed again with ethyl acetate and the solvent was again distilled off, in the course of which brown-colored crystals separated out. The solid was filtered off rapidly and transferred to a desiccator for drying over diphosphorus pentoxide.
Name
2-chloro-4-methyl-3-trifluoroacetylaminothiophene
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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